molecular formula C20H25NO2 B4137859 N-(4-acetylphenyl)-2-(1-adamantyl)acetamide

N-(4-acetylphenyl)-2-(1-adamantyl)acetamide

Cat. No. B4137859
M. Wt: 311.4 g/mol
InChI Key: JNTSJHOHIPKNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(1-adamantyl)acetamide, also known as ACAA, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of scientific research. ACAA is a derivative of adamantane, a cyclic hydrocarbon that has been extensively studied for its unique physical and chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide is not fully understood. However, studies have shown that N-(4-acetylphenyl)-2-(1-adamantyl)acetamide may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the brain and other tissues. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for learning and memory. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, GABA receptors, and serotonin receptors.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-acetylphenyl)-2-(1-adamantyl)acetamide may improve cognitive function, memory, and learning in animal models of Alzheimer's disease and other neurodegenerative disorders. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has also been shown to have antiviral, anticancer, and anti-inflammatory properties. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been shown to modulate the activity of various enzymes and receptors in the brain and other tissues, which may contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has several advantages and limitations for lab experiments. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide is a relatively stable compound that can be easily synthesized and purified. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide is also relatively inexpensive compared to other drug candidates. However, N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has limited solubility in water, which may limit its bioavailability and pharmacological effects. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide also has limited toxicity data, which may limit its use in preclinical and clinical studies.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(1-adamantyl)acetamide. One direction is to further investigate the pharmacological effects of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide on various enzymes and receptors in the brain and other tissues. Another direction is to investigate the potential applications of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide in other fields of scientific research, such as materials science and nanotechnology. A third direction is to investigate the potential use of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide as a drug candidate for the treatment of other diseases, such as viral infections and cancer. Overall, N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has great potential for further research and development.

Scientific Research Applications

N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuropharmacology. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has also been studied for its antiviral, anticancer, and anti-inflammatory properties.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-13(22)17-2-4-18(5-3-17)21-19(23)12-20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTSJHOHIPKNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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